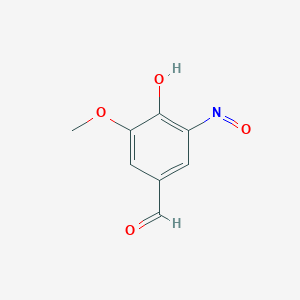
4-Hydroxy-3-methoxy-5-nitrosobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is characterized by the presence of multiple reactive functional groups, including a hydroxyl group, a methoxy group, a nitro group, and an aldehyde group . This compound is a yellow crystalline solid with a characteristic odor and is sparingly soluble in water but readily soluble in alkali solutions and methanol .
Preparation Methods
4-Hydroxy-3-methoxy-5-nitrosobenzaldehyde is typically synthesized through the nitration of vanillin. The nitration process involves the use of concentrated nitric acid in glacial acetic acid, yielding the compound with a 75% efficiency . Alternatively, using acetyl nitrate as the nitrating agent in the presence of silica gel can increase the yield up to 88% . Industrial production methods often follow similar synthetic routes but may involve additional purification steps to ensure the compound’s quality and consistency.
Chemical Reactions Analysis
4-Hydroxy-3-methoxy-5-nitrosobenzaldehyde undergoes various chemical reactions due to its multiple functional groups:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The hydroxyl and methoxy groups can participate in substitution reactions, often facilitated by acidic or basic conditions. Common reagents used in these reactions include nitric acid for nitration, reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents like potassium permanganate for oxidation.
Scientific Research Applications
4-Hydroxy-3-methoxy-5-nitrosobenzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-methoxy-5-nitrosobenzaldehyde is primarily related to its ability to interact with various molecular targets due to its functional groups. For instance, its role as a COMT inhibitor involves binding to the enzyme’s active site, thereby preventing the methylation of catecholamines, which is crucial in managing Parkinson’s disease . The compound’s nitro group can also participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
4-Hydroxy-3-methoxy-5-nitrosobenzaldehyde can be compared with other similar compounds such as:
4-Hydroxy-3-methoxybenzaldehyde (Vanillin): Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Hydroxy-3-methoxy-5-nitrobenzoic acid: Contains a carboxylic acid group instead of an aldehyde group, altering its reactivity and applications.
3-Methoxy-5-nitrosalicylaldehyde: Similar structure but with different substitution patterns, affecting its chemical behavior and uses. The uniqueness of this compound lies in its combination of functional groups, which provides versatility in chemical synthesis and various applications.
Properties
CAS No. |
863546-29-6 |
|---|---|
Molecular Formula |
C8H7NO4 |
Molecular Weight |
181.15 g/mol |
IUPAC Name |
4-hydroxy-3-methoxy-5-nitrosobenzaldehyde |
InChI |
InChI=1S/C8H7NO4/c1-13-7-3-5(4-10)2-6(9-12)8(7)11/h2-4,11H,1H3 |
InChI Key |
JUQRVPGIXITMDW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1O)N=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



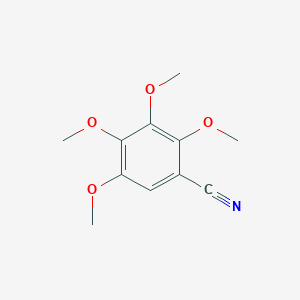
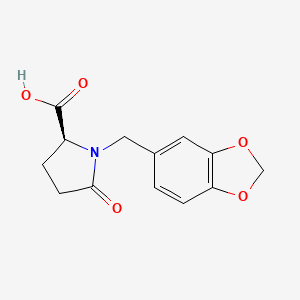
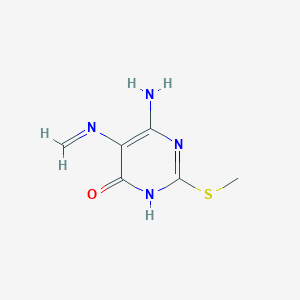

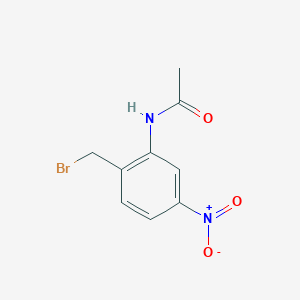
![4-[Bis(4-methylphenyl)methylidene]-5-methyl-3,4-dihydro-2H-pyrrole](/img/structure/B12539045.png)


![Phosphinic acid, 1-naphthalenyl[(phenylmethoxy)methyl]-, ethyl ester](/img/structure/B12539053.png)
![2-[2,2-Dimethyl-5-(2-methylidenebut-3-en-1-yl)-1,3-dioxan-5-yl]ethan-1-ol](/img/structure/B12539079.png)


boranyl](/img/structure/B12539103.png)
